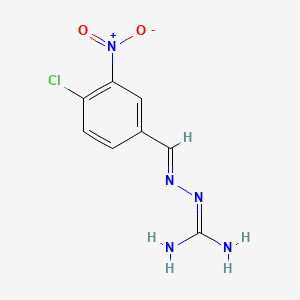
3-morpholino-1-(naphthalen-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-morpholino-1-(naphthalen-1-yl)propan-1-one is a chemical compound that features a morpholine ring attached to a naphthalene moiety via a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholino-1-(naphthalen-1-yl)propan-1-one typically involves the reaction of naphthalene derivatives with morpholine under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction where naphthalene is reacted with a propanoyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reacted with morpholine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-morpholino-1-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1-one derivatives.
Reduction: Formation of 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-ol.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Scientific Research Applications
3-morpholino-1-(naphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-morpholino-1-(naphthalen-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of target proteins, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)-1-(naphthalen-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(Pyrrolidin-4-yl)-1-(naphthalen-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
3-morpholino-1-(naphthalen-1-yl)propan-1-one is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
10320-54-4 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 |
IUPAC Name |
3-morpholin-4-yl-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C17H19NO2/c19-17(8-9-18-10-12-20-13-11-18)16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2 |
InChI Key |
KVAZIHRLKMIGFK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)(phenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1649613.png)
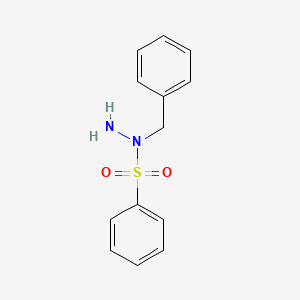
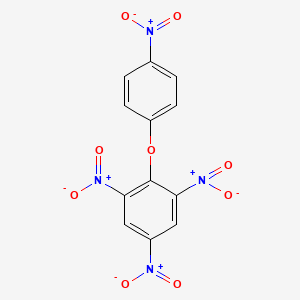
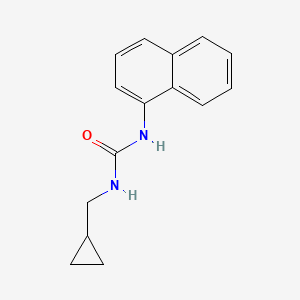
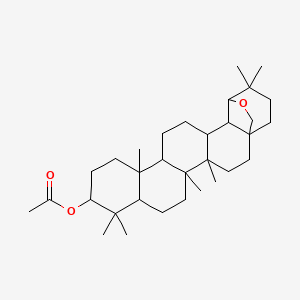
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone](/img/structure/B1649620.png)
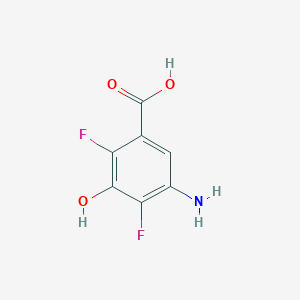
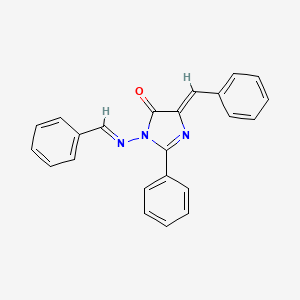
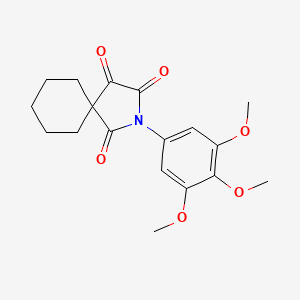
![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B1649628.png)

![(E)-(4-fluorophenyl){2-[4-(methoxycarbonyl)phenyl]-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B1649630.png)
